AG2034

Description

Propriétés

Numéro CAS |

177575-17-6 |

|---|---|

Formule moléculaire |

C18H21N5O6S2 |

Poids moléculaire |

467.5 g/mol |

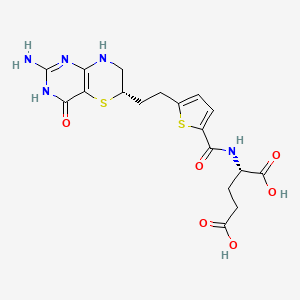

Nom IUPAC |

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1 |

Clé InChI |

HHKAOUMVRGSKLS-UWVGGRQHSA-N |

SMILES isomérique |

C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canonique |

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AG2034; AG-2034; AG 2034 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AG2034

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG2034 is a potent and specific, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting the production of purines, essential building blocks for DNA and RNA synthesis, this compound exhibits significant antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and its impact on cell cycle progression. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its pharmacological properties.

Core Mechanism of Action: Inhibition of GARFT

This compound was rationally designed based on the crystal structure of the GARFT domain of the human trifunctional enzyme. Its primary mechanism of action is the specific and potent inhibition of GARFT, which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the de novo synthesis of purines. This inhibition leads to a depletion of the intracellular purine pool, thereby halting DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

The inhibitory activity of this compound against human GARFT is characterized by a Ki value of 28 nM. The inhibition of purine biosynthesis by this compound has been demonstrated to be reversible by the addition of exogenous purines such as hypoxanthine to the cell culture medium.

Cellular Effects and Antitumor Activity

This compound demonstrates potent cytotoxicity against a variety of cancer cell lines. Its growth-inhibitory effects are observed at nanomolar concentrations. For instance, the IC50 for growth inhibition was determined to be 4 nM against L1210 cells and 2.9 nM for CCRF-CEM cells in culture. The compound enters cells primarily through the reduced folate carrier.

Cell Cycle Arrest at the G1 Checkpoint

A key consequence of purine depletion induced by this compound is the arrest of the cell cycle in the G1 phase.[1] This G1 arrest is particularly pronounced in cells with a functional G1 checkpoint.[1] In contrast, cells lacking a functional G1 checkpoint do not arrest in G1 and proceed into S phase, where the lack of purines for DNA synthesis leads to cell death.[1] This selective cytotoxicity towards G1 checkpoint-deficient cells suggests a potential therapeutic window for this compound in cancers with specific genetic alterations, such as mutations in the p53 tumor suppressor gene.

The proposed signaling pathway for this compound-induced G1 arrest is initiated by the depletion of intracellular purine pools. This metabolic stress is sensed by the cell, leading to the activation of a p53-dependent signaling cascade. Activated p53 induces the transcription of the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits the activity of cyclin E/CDK2 complexes. The inhibition of these key regulators of the G1-S transition prevents cells from entering the S phase, resulting in G1 arrest.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Ki (GARFT inhibition) | 28 nM | Human GARFT | |

| IC50 (Growth Inhibition) | 4 nM | L1210 | |

| IC50 (Growth Inhibition) | 2.9 nM | CCRF-CEM |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced G1 Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing the in vitro activity of this compound.

Detailed Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring GARFT activity.[2]

-

Principle: The assay measures the rate of production of 5,8-dideaza-tetrahydrofolate in the presence of varying concentrations of the inhibitor.

-

Reagents:

-

0.1 M HEPES buffer, pH 7.5

-

30 µM α,β-glycinamide ribonucleotide (GAR)

-

5.4 µM 10-formyl-5,8-dideazafolate (10-CHO-DDF)

-

Purified recombinant human His-tagged GARFTase (20 nM)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing HEPES buffer, GAR, 10-CHO-DDF, and the desired concentration of this compound.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of pre-warmed GARFTase solution to each well.

-

Immediately measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a microplate reader.

-

Determine the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Calculate the Ki value using appropriate enzyme kinetic models.

-

Cell Growth Inhibition Assay (Clonogenic Assay)

This protocol is a general method for assessing the long-term survival and proliferation of cells after treatment.[3]

-

Principle: This assay determines the ability of a single cell to grow into a colony. The number of colonies formed after treatment with a cytotoxic agent is a measure of cell survival.

-

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well tissue culture plates

-

This compound stock solution

-

Fixing solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet)

-

-

Procedure:

-

Seed a known number of cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with the fixing solution for 15-30 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment concentration relative to the untreated control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle.[4][5]

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

-

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including any detached cells in the medium) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Conclusion

This compound is a highly specific inhibitor of GARFT that effectively disrupts de novo purine biosynthesis, leading to potent antitumor activity. Its mechanism of action, centered on the induction of G1 cell cycle arrest through a p53-dependent pathway, highlights its potential as a targeted therapeutic agent, particularly for cancers with defects in the G1 checkpoint. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other GARFT inhibitors in preclinical and clinical research.

References

- 1. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ucl.ac.uk [ucl.ac.uk]

AG2034: A Technical Guide to GARFT Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival, making GARFT an attractive target for cancer chemotherapy. This compound was designed based on the X-ray crystal structure of the GARFT domain of the human trifunctional enzyme.[1][3] This technical guide provides an in-depth overview of the inhibition kinetics of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized through both enzymatic assays and cell-based proliferation assays. The key quantitative parameters are summarized in the tables below.

Table 1: Enzymatic Inhibition of Human GARFT by this compound

| Parameter | Value | Enzyme Source |

| Ki | 28 nM | Human GARFT |

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.

Table 2: In Vitro Growth Inhibition by this compound

| Cell Line | IC50 | Description |

| L1210 | 4 nM | Mouse leukemia cell line |

| CCRF-CEM | 2.9 nM | Human T-cell leukemia cell line |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function.

Mechanism of Action

This compound exerts its cytotoxic effects by competitively inhibiting GARFT, thereby blocking the de novo synthesis of purines. This leads to a depletion of the intracellular pool of purine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells. The growth inhibitory effects of this compound can be reversed by the addition of hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the culture medium, confirming its mechanism of action is through the inhibition of the purine biosynthesis pathway.[1]

De Novo Purine Biosynthesis Pathway and this compound Inhibition

The de novo purine biosynthesis pathway is a multi-step process that leads to the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound acts as a competitive inhibitor at this step.

Caption: De Novo Purine Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring GARFT inhibition by antifolate compounds.[4]

Principle: The activity of GARFT is determined by monitoring the rate of production of a folate product, which can be measured spectrophotometrically. The inhibition by this compound is assessed by measuring the decrease in the reaction rate at various inhibitor concentrations.

Materials:

-

Purified human GARFTase (His-tagged)

-

α,β-Glycinamide ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolate (10-CHO-DDF)

-

This compound (dissolved in DMSO)

-

HEPES buffer (0.1 M, pH 7.5)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR and 5.4 µM 10-CHO-DDF in HEPES buffer.

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well.

-

Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control.

-

The Ki value can be determined by fitting the initial rates against inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Cell Growth Inhibition Assay (MTT Assay)

This protocol is a general method for determining the IC50 of a compound on adherent or suspension cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

L1210 or CCRF-CEM cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer (ELISA reader) capable of reading at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like L1210 and CCRF-CEM, direct seeding is appropriate.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflows

Workflow for Determining GARFT Inhibition Kinetics

References

- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic evaluation of the glycinamide ribonucleotide formyltransferase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacokinetic and pharmacodynamic evaluation of the glycinamide ribonucleotide formyltransferase inhibitor this compound. | Semantic Scholar [semanticscholar.org]

- 4. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

AG2034: A Technical Guide to a Novel Inhibitor of De Novo Purine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1] This pathway is fundamental for the production of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. By targeting GARFT, this compound effectively disrupts the production of purines, leading to the inhibition of cell proliferation and showcasing significant anti-tumor activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visual representation of its role within the purine biosynthesis pathway.

Introduction to De Novo Purine Synthesis

The de novo purine synthesis pathway is a highly conserved and energy-intensive process that constructs purine nucleotides from simple precursors such as amino acids, bicarbonate, and one-carbon units from the folate pool.[2] This pathway consists of ten enzymatic steps, ultimately converting phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3][4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are therefore particularly reliant on the de novo synthesis pathway, making its enzymes attractive targets for therapeutic intervention.

This compound: Mechanism of Action

This compound, with the chemical name 4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4-b][3][5]thiazin-6-yl)-(S)-ethyl]-2,5-thienoyl-L-glutamic acid, was specifically designed based on the X-ray crystal structure of the human GARFT enzyme.[1] GARFT catalyzes the third step in the de novo purine synthesis pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the one-carbon donor. This compound acts as a potent inhibitor of GARFT, thereby blocking the pathway and depleting the intracellular pool of purine nucleotides necessary for cell growth and division.[1]

The inhibitory effect of this compound can be reversed by the addition of hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the cell culture medium, as these molecules can be utilized by the purine salvage pathway to bypass the block in de novo synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and characteristics of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 28 nM | Human GARFT | [1] |

| Kd | 0.0042 nM | Folate Receptor | [1] |

| IC50 | 4 nM | L1210 cells | [1] |

| IC50 | 2.9 nM | CCRF-CEM cells | [1] |

Table 2: Substrate Kinetics for Folylpolyglutamate Synthetase

| Parameter | Value | Enzyme Source | Reference |

| Km | 6.4 µM | Rat Liver | [1] |

| Vmax | 0.48 nmol/hr/mg | Rat Liver | [1] |

Table 3: In Vivo Antitumor Activity of this compound

| Murine Tumor Models | Human Xenograft Models | Reference |

| 6C3HED | HxGC3 | [1] |

| C3HBA | KM20L2 | [1] |

| B-16 | LX-1 | [1] |

| H460 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory activity of this compound against the GARFT enzyme by measuring the rate of production of 5,8-dideaza-tetrahydrofolate.

Materials:

-

Purified human GARFT enzyme

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

This compound

-

0.1 M HEPES buffer (pH 7.5)

-

UV-transparent 96-well plate

-

Plate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare Reagent Mix: In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C.

-

Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.

-

Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control. The Ki value can be determined by fitting the data to appropriate enzyme kinetic models.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.[3][4][6][7]

Materials:

-

Cell line of interest (e.g., L1210, CCRF-CEM)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl)

-

96-well tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix each sample thoroughly and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell growth inhibition for each this compound concentration compared to the untreated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Folylpolyglutamate Synthetase (FPGS) Assay

This assay measures the ability of this compound to act as a substrate for FPGS, the enzyme responsible for adding glutamate residues to folates and antifolates.

Materials:

-

Rat liver cell lysate (as a source of FPGS)

-

This compound

-

[3H]-Glutamic acid

-

Reaction buffer (e.g., 50 mM Tris-HCl, 20 mM KCl, 10 mM MgCl2, 5 mM DTT, pH 7.5)

-

ATP

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate, this compound at various concentrations, [3H]-Glutamic acid, ATP, and the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding acid to precipitate proteins.

-

Separation: Separate the polyglutamated this compound from the unincorporated [3H]-Glutamic acid. This can be achieved through methods like chromatography.

-

Quantification: Quantify the amount of incorporated [3H]-Glutamic acid using a liquid scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at different this compound concentrations. The Km and Vmax values can be calculated from a Lineweaver-Burk or Michaelis-Menten plot.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the de novo purine synthesis pathway, the point of inhibition by this compound, and a typical experimental workflow for evaluating its efficacy.

References

- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: AG2034 Folate Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG2034 is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] Beyond its primary intracellular target, this compound exhibits exceptionally high affinity for the folate receptor (FR), a cell surface glycoprotein often overexpressed in various cancers, including those of the ovary, lung, and breast.[1][2][3] This dual-targeting capability positions this compound as a compound of significant interest in oncology. This technical guide provides a comprehensive overview of the folate receptor binding affinity of this compound, detailing its quantitative binding parameters, the experimental protocols for their determination, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates a remarkably high affinity for the folate receptor. The equilibrium dissociation constant (Kd) for this interaction has been determined to be 0.0042 nM .[1] This value indicates a very strong and stable binding between this compound and the folate receptor. For comparison, its inhibitory constant (Ki) for its primary intracellular target, GARFT, is 28 nM , highlighting the significantly greater affinity of this compound for the folate receptor.[1]

While the initial report does not specify the folate receptor subtype for the determined Kd, the high expression of folate receptor alpha (FRα) in many cancer cell lines used for testing antifolates, such as KB cells, suggests that this high-affinity binding is likely to FRα.[4][5] Folate receptor beta (FRβ) is another important isoform, primarily expressed on activated macrophages and in certain hematological malignancies.[6] Further characterization of this compound's binding to both FRα and FRβ would be crucial for a complete understanding of its biological activity.

The potent binding of this compound to the folate receptor is a critical aspect of its pharmacology, as it facilitates the entry of the drug into cancer cells that overexpress this receptor. This targeted delivery mechanism can enhance the drug's efficacy and potentially reduce systemic toxicity.

Table 1: Quantitative Binding and Inhibitory Data for this compound

| Parameter | Target | Value | Reference |

| Kd | Folate Receptor | 0.0042 nM | [1] |

| Ki | GARFT | 28 nM | [1] |

| IC50 | L1210 cells | 4 nM | [1] |

| IC50 | CCRF-CEM cells | 2.9 nM | [1] |

Experimental Protocols

The determination of the binding affinity of this compound for the folate receptor typically involves a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for Folate Receptor

1. Cell Culture and Membrane Preparation:

-

Culture a cell line known to overexpress the folate receptor (e.g., KB cells, IGROV1 cells, or engineered cells expressing FRα or FRβ).[4][7]

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of radiolabeled folic acid (e.g., [3H]-folic acid).

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The binding of ligands to the folate receptor can initiate downstream signaling cascades. While the primary role of the folate receptor is to internalize folates for use in one-carbon metabolism, it has also been implicated in signal transduction.

Folate Receptor-Mediated Signaling

Studies have shown that folate binding to the folate receptor, particularly FRα, can activate signaling pathways such as the JAK-STAT3 and ERK1/2 pathways.[8] This activation can promote cell proliferation and survival, which are hallmarks of cancer.

Effect of this compound as an Antagonist

As an antagonist, this compound binds to the folate receptor with high affinity but does not elicit the same downstream signaling as the natural ligand, folic acid.[9] The primary consequence of this compound binding is the blockade of folate uptake into the cell.[9] By competitively inhibiting the binding of endogenous folates, this compound can induce a state of folate deficiency within the cancer cell. This, in turn, potentiates the inhibitory effect of this compound on its intracellular target, GARFT, by reducing the pool of folate cofactors necessary for purine synthesis.

The binding of an antagonist like this compound may not actively trigger downstream signaling. Instead, its high-affinity occupancy of the receptor prevents the binding of agonistic folates, thereby silencing any pro-proliferative signaling that might be mediated by the folate receptor.

Figure 1: this compound antagonism of folate receptor signaling.

Experimental Workflow for Preclinical Development

The preclinical development of a folate receptor-targeting antifolate like this compound involves a series of in vitro and in vivo studies to assess its efficacy and safety.

References

- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifolates targeted specifically to the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a fluorescence polarization binding assay for folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Folate Receptor Beta as a Direct and Indirect Target for Antibody-Based Cancer Immunotherapy | MDPI [mdpi.com]

- 7. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are FOLR1 antagonists and how do they work? [synapse.patsnap.com]

The Impact of AG2034 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By targeting this pathway, this compound effectively disrupts the supply of purines necessary for DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on various cancer cell lines, and detailed methodologies for key experimental assays used to characterize its activity. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical profile.

Introduction

The uncontrolled proliferation of cancer cells necessitates a high rate of nucleotide biosynthesis to support DNA replication and RNA production. The de novo purine synthesis pathway is a critical metabolic route for the generation of purine nucleotides. Glycinamide ribonucleotide formyltransferase (GARFT) catalyzes the first of two formylation steps in this pathway, making it an attractive target for anticancer therapy. This compound was designed as a specific inhibitor of human GARFT and has demonstrated significant antitumor activity in preclinical models.[1] This document serves as a technical resource for researchers engaged in the study of this compound and similar targeted therapies.

Mechanism of Action of this compound

This compound exerts its antiproliferative effects by inhibiting GARFT, an essential enzyme in the de novo synthesis of purines. This inhibition leads to a depletion of the intracellular purine nucleotide pool, which in turn halts DNA and RNA synthesis, ultimately causing cell cycle arrest and, in some cases, cell death.[2]

The De Novo Purine Synthesis Pathway and GARFT Inhibition

The de novo purine synthesis pathway is a multi-step process that builds the purine rings from basic precursors. GARFT is responsible for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound acts as a competitive inhibitor of GARFT, preventing the formylation of GAR and thus blocking the pathway at an early stage. The inhibitory effect of this compound can be reversed by the addition of downstream metabolites such as hypoxanthine or 5-aminoimidazole-4-carboxamide ribonucleoside (AICA), confirming its specific action on the de novo purine pathway.[1]

Figure 1: this compound inhibits GARFT, blocking de novo purine synthesis.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Biochemical Activity of this compound

| Parameter | Enzyme/Receptor | Value | Reference |

| Ki | Human GARFT | 28 nM | [1] |

| Kd | Folate Receptor | 0.0042 nM | [1] |

| Km | Rat Liver Folylpolyglutamate Synthetase | 6.4 µM | [1] |

| Vmax | Rat Liver Folylpolyglutamate Synthetase | 0.48 nmol/hr/mg | [1] |

In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 4 | [1] |

| CCRF-CEM | Human T-cell Leukemia | 2.9 | [1] |

| A549 | Human Lung Carcinoma | Cytostatic | |

| MCF-7 | Human Breast Adenocarcinoma | Cytostatic | |

| HeLa/S3 | Human Cervical Carcinoma | Cytotoxic (at 10-100 nM) | |

| SW480 | Human Colon Adenocarcinoma | Cytotoxic (at 10-100 nM) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound.

Clonogenic Assay for Cytotoxicity

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density of 200-1000 cells per well, depending on the cell line's plating efficiency. Allow cells to attach for 24 hours.

-

Drug Treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a continuous period (e.g., 7-14 days).

-

Colony Formation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 until colonies of at least 50 cells are visible in the control wells.

-

Staining: Fix the colonies with a methanol:acetic acid solution (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies in each well. The surviving fraction is calculated as (mean number of colonies in treated wells / mean number of colonies in control wells) x 100%.

Figure 2: Workflow for the clonogenic assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Protocol:

-

Cell Treatment: Culture cells in the presence or absence of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Harvesting: Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Resuspend the fixed cells in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Figure 3: Workflow for cell cycle analysis by flow cytometry.

HPLC for Ribonucleotide Pool Measurement

High-performance liquid chromatography (HPLC) is employed to quantify the intracellular concentrations of ribonucleotides, thereby confirming the biochemical effect of this compound.

Protocol:

-

Cell Extraction: Treat cells with this compound, then rapidly quench metabolism and extract nucleotides using a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

-

Neutralization: Neutralize the acid extract.

-

Chromatography: Separate the ribonucleotides on an anion-exchange HPLC column using a phosphate buffer gradient.

-

Detection: Detect the eluted nucleotides using a UV detector at 254 nm.

-

Quantification: Quantify the nucleotide peaks by comparing their areas to those of known standards.

Alkaline Elution Assay for DNA Strand Breaks

This assay is used to detect DNA single-strand breaks, which can be an indicator of certain types of DNA damage.

Protocol:

-

Cell Labeling: Pre-label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [14C]thymidine).

-

Drug Treatment: Expose the labeled cells to this compound.

-

Lysis: Lyse the cells on a filter with a detergent solution.

-

Elution: Elute the DNA from the filter with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks.

-

Quantification: Measure the radioactivity in the eluted fractions and on the filter to determine the elution rate.

Clinical Development

Phase I clinical trials of this compound have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 5 mg/m2 administered as a short intravenous infusion every 3 weeks.[2] Dose-limiting toxicities included mucositis, diarrhea, and vomiting.[2] While no objective antitumor responses were observed in the initial Phase I studies, the data provided valuable insights into the clinical profile of GARFT inhibitors.[2]

Conclusion

This compound is a potent inhibitor of GARFT that effectively disrupts de novo purine synthesis, leading to the inhibition of cancer cell proliferation. Its mechanism of action has been well-characterized through a variety of biochemical and cellular assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating this compound and other inhibitors of nucleotide metabolism. Further research is warranted to explore the full therapeutic potential of this class of compounds in oncology.

References

AG2034: An In-Depth Technical Guide to G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purines, this compound effectively depletes the cellular pool of guanine and adenine nucleotides, essential for DNA replication and cellular metabolism. This depletion triggers a G1 cell cycle arrest in a manner dependent on a functional G1 checkpoint, presenting a targeted approach for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce G1 cell cycle arrest. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. Dysregulation of the G1 checkpoint is a hallmark of cancer, leading to uncontrolled cell growth. This compound, a classical antifolate, exploits the reliance of cancer cells on de novo purine synthesis. Its inhibition of GARFT leads to a metabolic state that activates the G1 checkpoint machinery, halting cell cycle progression and preventing the proliferation of cancer cells. This guide delves into the molecular details of this process, providing researchers with the necessary information to design and interpret experiments involving this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| L1210 | Murine Leukemia | 4 | [1] |

| CCRF-CEM | Human T-cell Leukemia | 2.9 | [1] |

Table 2: Biochemical Activity of this compound

| Parameter | Value | Citation |

| GARFT Ki (human) | 28 nM | [1] |

| Folate Receptor Kd | 0.0042 nM | [1] |

| Folylpolyglutamate Synthetase Km (rat liver) | 6.4 µM | [1] |

| Folylpolyglutamate Synthetase Vmax (rat liver) | 0.48 nmol/hr/mg | [1] |

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

This compound's primary mechanism of inducing G1 cell cycle arrest is through the inhibition of GARFT, leading to purine nucleotide depletion. This metabolic stress is sensed by the cell, activating a signaling cascade that culminates in the halting of the cell cycle at the G1/S checkpoint. In cells with a functional G1 checkpoint, this response is often mediated by the p53 tumor suppressor protein.

Caption: this compound inhibits GARFT, leading to purine depletion, p53 activation, p21 upregulation, and subsequent G1 cell cycle arrest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Clonogenic Assay)

This protocol is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound.

Materials:

-

This compound stock solution (in DMSO or appropriate solvent)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for each cell line) and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

-

Staining: Wash the plates with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing >50 cells) in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle following this compound treatment.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Trypsin-EDTA

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins after this compound treatment.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-Rb, anti-phospho-Rb)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on a cancer cell line.

Caption: A logical workflow for characterizing the G1 arrest induced by this compound.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the metabolic vulnerabilities of cancer cells. Its ability to induce a G1 cell cycle arrest is a direct consequence of its potent inhibition of de novo purine synthesis. This in-depth technical guide provides a foundational understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in the field of cancer biology and drug development. Further research is warranted to fully elucidate the intricate molecular details of the cellular response to this compound and to explore its full therapeutic potential in a clinical setting.

References

AG2034: A Targeted Approach to Purine Depletion in Cancer Therapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this critical step, this compound effectively depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling pathways. This targeted inhibition of purine metabolism has shown significant promise as an anticancer strategy, particularly in tumors with a high reliance on de novo purine synthesis. This technical guide provides a comprehensive overview of the core role of this compound in purine depletion, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: GARFT Inhibition

This compound, a classical antifolate, was designed based on the crystal structure of the GARFT enzyme.[1] It acts as a competitive inhibitor of GARFT, preventing the transfer of a formyl group to glycinamide ribonucleotide (GAR). This is a critical step in the multi-enzyme pathway that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The inhibition of GARFT by this compound leads to a rapid and sustained depletion of intracellular purine ribonucleotides.[1]

Preclinical and Clinical Data Summary

Enzymatic and Cellular Activity

| Parameter | Value | Cell Line/System | Reference |

| Ki (human GARFT) | 28 nM | Recombinant human GARFT | [1] |

| IC50 (Growth Inhibition) | 4 nM | L1210 (murine leukemia) | [1] |

| IC50 (Growth Inhibition) | 2.9 nM | CCRF-CEM (human leukemia) | [1] |

Cellular Response to this compound-Induced Purine Depletion

The cellular response to this compound is largely dependent on the status of the G1 cell cycle checkpoint.

-

G1 Checkpoint-Competent Cells (e.g., A549, MCF-7): In these cells, purine depletion triggers a G1 arrest, leading to cytostasis. Cells that are already in the S phase at the time of treatment undergo cell death.[1]

-

G1 Checkpoint-Deficient Cells (e.g., HeLa/S3, SW480): These cells fail to arrest in G1, proceed into S phase with depleted purine pools, and subsequently undergo widespread cell death.[1]

This differential response suggests that this compound may be selectively cytotoxic to cancer cells with compromised G1 checkpoint function, a common feature in many tumors.

Phase I Clinical Trial Overview

A Phase I dose-escalation study of this compound administered as a short intravenous infusion every 3 weeks was conducted in patients with advanced cancers.[2][3]

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/m² | [2][3] |

| Dose-Limiting Toxicities (DLTs) | Mucositis, diarrhea, vomiting, thrombocytopenia, neutropenia, anemia | [2][3] |

| Pharmacokinetics | Evidence of drug accumulation with cumulative dosing. The AUC(0-24) increased by a median of 184% from cycle 1 to 3. | [3] |

| Antitumor Activity | No objective antitumor responses were observed in this study. | [3] |

Signaling Pathways and Cellular Consequences of Purine Depletion

The inhibition of GARFT by this compound sets off a cascade of cellular events stemming from the depletion of purine nucleotides.

Experimental Protocols

GARFT Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring GARFT activity.

Materials:

-

Recombinant human GARFT enzyme

-

α,β-Glycinamide ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

This compound (or other inhibitors) dissolved in DMSO

-

0.1 M HEPES buffer (pH 7.5)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 30 µM GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.

-

Add varying concentrations of this compound to the wells. Include a DMSO-only control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 nM of recombinant human GARFT enzyme to each well.

-

Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate, over a period of 10 minutes at 30-second intervals.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation and Cytotoxicity (Clonogenic Assay)

Materials:

-

Cancer cell lines of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for each cell line) and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for 24-48 hours.

-

Remove the drug-containing medium and replace it with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition to determine the cytotoxic effect of this compound.

Cell Cycle Analysis (Flow Cytometry)

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantification of Intracellular Purine Nucleotides (HPLC)

Materials:

-

Cancer cell lines

-

This compound

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Potassium carbonate (K2CO3) for neutralization

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase buffers (e.g., ammonium phosphate buffer and methanol)

-

Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)

Procedure:

-

Culture cells to the desired density and treat with this compound for the specified time.

-

Rapidly wash the cells with ice-cold PBS and then lyse them by adding ice-cold 0.4 M PCA.

-

Scrape the cells and collect the PCA extract.

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant with K2CO3.

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject the sample onto the HPLC system.

-

Separate the nucleotides using a gradient elution with appropriate mobile phases.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

Quantify the concentration of each nucleotide by comparing the peak areas to those of the known standards.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo purine synthesis. Its potent inhibition of GARFT leads to purine depletion, which can induce either cytostasis or cytotoxicity depending on the genetic background of the tumor, particularly the status of the G1 cell cycle checkpoint. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other GARFT inhibitors in preclinical and translational research settings. While the initial clinical trial did not show objective responses, the mechanistic understanding of this compound's action suggests that its therapeutic potential may be best realized in patient populations with specific molecular profiles or in combination with other anticancer agents. Further research is warranted to fully elucidate the complex cellular responses to this compound-induced purine depletion and to identify predictive biomarkers for patient selection.

References

- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound, a targeted GARFT inhibitor, administered once every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AG2034: An In-Depth Technical Analysis of its Inhibition of Human Glycinamide Ribonucleotide Formyltransferase (GARFT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AG2034 against human glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This document details the quantitative inhibitory constants, the experimental methodologies for their determination, and the relevant biochemical pathways.

Quantitative Inhibition Data

This compound is a potent inhibitor of human GARFT. The key quantitative parameter defining its inhibitory potential is the inhibition constant (Ki). The Ki value for this compound against human GARFT has been determined to be 28 nM.[1] This low nanomolar value signifies a high affinity of this compound for the GARFT enzyme.

| Parameter | Value | Enzyme | Organism | Reference |

| Ki | 28 nM | GARFT | Human | [1] |

Signaling Pathway: De Novo Purine Biosynthesis

GARFT catalyzes a crucial step in the de novo purine biosynthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis. This compound exerts its effect by blocking this pathway, thereby inhibiting cell proliferation. The pathway illustrates the central role of GARFT and the point of inhibition by this compound.

Caption: The de novo purine biosynthesis pathway and the inhibitory action of this compound on GARFT.

Experimental Protocols

The determination of the Ki value for an enzyme inhibitor like this compound typically involves a series of enzyme kinetic assays. Below is a generalized protocol for a GARFT enzyme inhibition assay, which can be adapted to determine the Ki of this compound.[2]

GARFT Enzyme Activity Assay (Spectrophotometric Method)

This protocol is based on monitoring the change in absorbance resulting from the enzymatic reaction.

Materials:

-

Purified human GARFT enzyme

-

Glycinamide ribonucleotide (GAR) substrate

-

10-formyltetrahydrofolate (10-formyl-THF) cofactor

-

This compound inhibitor

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer (UV-Vis)

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation: Prepare stock solutions of GAR, 10-formyl-THF, and this compound in the reaction buffer.

-

Assay Setup: In a 96-well plate, set up reaction mixtures containing fixed concentrations of GAR and 10-formyl-THF.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified human GARFT enzyme to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 295 nm for the formation of tetrahydrofolate) over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

Plot the initial velocities against the inhibitor concentrations.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki based on the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.

-

Caption: Experimental workflow for the determination of the Ki value of an enzyme inhibitor.

References

AG2034 and Folate Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AG2034, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), to the folate receptor (FR). A comprehensive understanding of this interaction is critical for the development of targeted cancer therapeutics, given the overexpression of folate receptors on the surface of various tumor cells. This document summarizes the key binding affinity data, outlines a representative experimental protocol for its determination, and illustrates the associated cellular signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a remarkably high affinity for the folate receptor, as evidenced by its low dissociation constant (Kd). This strong binding potential underscores its utility in targeted drug delivery systems. The primary quantitative data for the binding of this compound to the folate receptor is presented in the table below.

| Compound | Receptor | Dissociation Constant (Kd) | Reference |

| This compound | Folate Receptor | 0.0042 nM | [1][2] |

Experimental Protocol: Determination of Folate Receptor Binding Affinity

The determination of the dissociation constant (Kd) for a ligand like this compound with the folate receptor is crucial for characterizing its binding affinity. While the precise protocol used for this compound is not publicly detailed, a representative and widely accepted method is the competitive radioligand binding assay. This method involves competing the unlabeled ligand (this compound) with a radiolabeled ligand, typically [3H]folic acid, for binding to the folate receptor.

Materials and Reagents

-

Cell Lines: FR-positive cells (e.g., KB, HeLa, IGROV-1) and as a control, FR-negative cells.

-

Radioligand: [3H]folic acid.

-

Unlabeled Ligand: this compound and unlabeled folic acid.

-

Buffers:

-

Binding Buffer (e.g., HEPES-buffered saline, pH 7.4).

-

Wash Buffer (e.g., ice-cold phosphate-buffered saline, PBS).

-

Acid Wash Buffer (e.g., 10 mM sodium acetate, 150 mM NaCl, pH 3.5) to remove endogenously bound folates.

-

-

Scintillation Cocktail and Scintillation Counter .

-

Cell Lysis Buffer (e.g., 0.5 N NaOH).

-

Protein Assay Reagents .

Procedure

-

Cell Culture and Preparation:

-

Culture FR-positive cells to near confluency in appropriate cell culture flasks.

-

Harvest the cells and seed them into 24-well plates, allowing them to adhere overnight.

-

-

Ligand Preparation:

-

Prepare a stock solution of [3H]folic acid of known specific activity.

-

Prepare serial dilutions of the unlabeled test compound (this compound) and unlabeled folic acid (for control) in the binding buffer.

-

-

Competitive Binding Assay:

-

Wash the cell monolayers with a folate-free medium to remove any residual folate.

-

To strip any receptor-bound folates, briefly rinse the cells with the acid wash buffer, followed by neutralization and washing with the binding buffer.[3]

-

Incubate the cells with a fixed, subsaturating concentration of [3H]folic acid in the presence of varying concentrations of unlabeled this compound or unlabeled folic acid.

-

The incubation is typically carried out at 4°C for a sufficient period (e.g., 1-2 hours) to reach binding equilibrium while minimizing receptor internalization.

-

-

Washing and Cell Lysis:

-

Following incubation, aspirate the binding medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells by adding a cell lysis buffer (e.g., 0.5 N NaOH) to each well.

-

-

Radioactivity Measurement:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

-

A portion of the cell lysate can be used to determine the protein concentration for data normalization.

-

-

Data Analysis:

-

Plot the amount of bound [3H]folic acid as a function of the logarithm of the unlabeled ligand (this compound) concentration.

-

This will generate a sigmoidal competition curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]folic acid) is determined from this curve.

-

The Kd for this compound can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L) where [L] is the concentration of the radioligand and Kd_L is the dissociation constant of the radioligand.

-

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of folate receptor activation, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the Kd of this compound for the folate receptor.

Caption: Simplified overview of folate receptor-mediated signaling pathways.

Folate Receptor Signaling Pathways

Upon binding of a ligand, such as folate or a folate analog like this compound, the folate receptor can initiate intracellular signaling cascades that are independent of its role in one-carbon metabolism. Emerging evidence implicates the folate receptor 1 (FOLR1) in the activation of several key signaling pathways that are crucial for cell proliferation and survival. These include:

-

JAK-STAT3 Pathway: Ligand binding to the folate receptor can lead to the activation of Janus kinase (JAK), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell growth and survival.

-

ERK1/2 Pathway: The folate receptor has also been shown to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, another critical regulator of cell proliferation and differentiation.

The high affinity of this compound for the folate receptor suggests that, in addition to its primary role as a GARFT inhibitor, it may also modulate these signaling pathways, contributing to its overall antitumor activity. Further research is warranted to fully elucidate the impact of this compound on folate receptor-mediated signaling.

References

- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AG2034 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking GARFT, this compound depletes the intracellular pool of purines, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and is a promising strategy for cancer therapy. This compound enters cells via the reduced folate carrier and has demonstrated significant antitumor activity in both in vitro and in vivo models.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on assessing its cytotoxic and anti-proliferative effects.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that builds purine rings from basic precursors. GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the pathway.[2][3] this compound acts as a competitive inhibitor of GARFT, preventing the synthesis of FGAR and subsequent purine nucleotides.[1] This leads to an arrest of the cell cycle and, in some cases, apoptosis.

Caption: this compound inhibits GARFT, a key enzyme in the de novo purine synthesis pathway.

Quantitative Data

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 4.0 | [1] |

| CCRF-CEM | Human T-cell Acute Leukemia | 2.9 | [1] |

Experimental Protocols

Cell Viability Assay using WST-1

This protocol outlines a method to determine the effect of this compound on the viability of adherent or suspension cancer cells using a water-soluble tetrazolium salt (WST-1) assay. Metabolically active cells reduce WST-1 to a soluble formazan dye, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (lyophilized powder)

-

Appropriate cancer cell line (e.g., CCRF-CEM, L1210)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

This compound Stock Solution Preparation:

-

Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Further dilute the stock solution with sterile PBS or cell culture medium to create a series of working solutions. It is recommended to prepare serial dilutions to cover a broad concentration range (e.g., 0.1 nM to 1 µM).

-

-

Cell Seeding:

-

Adherent cells: Harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Suspension cells: Centrifuge the cell culture, discard the supernatant, and resuspend the cells in fresh medium. Count the cells and adjust the density to 20,000-50,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach (for adherent cells) or stabilize.

-

-

This compound Treatment:

-

After the 24-hour incubation, carefully add 10 µL of the prepared this compound working solutions to the respective wells.

-

Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to correct for background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.